N-(2-fluoro-5-nitrophenyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Organic Chemistry
Benzamide derivatives, the chemical class to which N-(2-fluoro-5-nitrophenyl)benzamide belongs, are of profound importance in modern organic and medicinal chemistry. walshmedicalmedia.comnanobioletters.com The benzamide framework is a common structural motif found in a wide array of pharmacologically active compounds. walshmedicalmedia.com These derivatives have been shown to exhibit a remarkable range of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net
The amide bond itself is a stable and prevalent functional group in biologically active molecules and serves as a key component in the design of new therapeutic agents. nanobioletters.comresearchgate.net For instance, certain benzamide derivatives are used in psychiatry, while others are investigated as potential treatments for diabetes by acting as glucokinase activators. walshmedicalmedia.comnih.gov The versatility of the benzamide scaffold allows chemists to synthesize large libraries of compounds for drug discovery and to study structure-activity relationships, making it a cornerstone of pharmaceutical research. nih.govnih.gov
Contextualizing this compound within Fluorinated Nitrobenzamides
This compound is a member of the fluorinated nitrobenzamide subclass. The inclusion of fluorine and a nitro group significantly influences the compound's chemical properties and reactivity.
Fluorine Substitution: The presence of a fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.comnih.gov Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.gov In the context of this compound, the fluorine atom ortho to the amide linkage influences the conformation and electronic nature of the molecule.
Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation is a key step in many synthetic sequences.
The combination of these two functional groups makes fluorinated nitrobenzamides like this compound particularly useful. The fluorine atom provides specific steric and electronic properties, while the nitro group offers a site for further chemical modification.
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its application as a synthetic intermediate. Its structure is strategically designed for subsequent chemical transformations. The most common research trajectory involves the chemical reduction of the nitro group to form N-(5-amino-2-fluorophenyl)benzamide.
This resulting amino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, which are often the ultimate targets for biological evaluation. For example, the amino group can be used to construct rings such as benzimidazoles, quinazolines, or other fused heterocyclic systems that are of interest in medicinal chemistry.
The general synthetic utility is outlined in the following reaction scheme:
Step 1: Synthesis of the Intermediate The synthesis of this compound itself is typically achieved through the reaction of 2-fluoro-5-nitroaniline (B1294389) with benzoyl chloride. This standard amidation reaction forms the core structure of the intermediate.
Step 2: Key Transformation The primary use of this intermediate is in the reduction of the nitro group.
| Reactant | Key Transformation | Product | Significance of Product |
|---|---|---|---|
| This compound | Reduction of the nitro group (-NO₂) | N-(5-amino-2-fluorophenyl)benzamide | A versatile precursor for synthesizing heterocyclic compounds for pharmaceutical and materials science research. |
The research, therefore, does not center on the direct biological activity of this compound itself, but rather on its role as a critical stepping stone. The strategic placement of the fluoro and nitro substituents makes it a well-designed tool for chemists to access more complex and potentially bioactive molecules. The compound is commercially available from various suppliers, indicating its established role in the chemical research and development landscape. bldpharm.com
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRTFDAJFZYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Fluoro 5 Nitrophenyl Benzamide and Its Analogues
Direct Amidation Routes for N-(2-fluoro-5-nitrophenyl)benzamide Synthesis
Direct amidation represents the most straightforward approach to forming the amide bond in this compound. This typically involves the reaction of an amine with a carboxylic acid derivative. A common method is the reaction of an amine with an acid chloride, which is highly reactive and facilitates the formation of the amide linkage. nanobioletters.comwalshmedicalmedia.com
The synthesis of this compound can be efficiently achieved through the benzoylation of 2-fluoro-5-nitroaniline (B1294389). In this reaction, benzoyl chloride is reacted with 2-fluoro-5-nitroaniline. A base, such as pyridine, is typically added to the reaction mixture to act as a catalyst and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
A similar reaction is the synthesis of N-(2-Nitrophenyl)benzamide, where benzoyl chloride is refluxed with 2-nitroaniline (B44862) in a solvent like chloroform. researchgate.net The general principle of this acylation reaction is widely applicable. The reaction proceeds by the nucleophilic attack of the amino group of 2-fluoro-5-nitroaniline on the carbonyl carbon of benzoyl chloride.
Reaction Scheme:
2-Fluoro-5-nitroaniline + Benzoyl Chloride → this compound + HCl
| Reactant | Reagent | Mediator | Product |
| 2-Fluoro-5-nitroaniline | Benzoyl Chloride | Pyridine | This compound |
Currently, there is limited information available in the scientific literature regarding the specific aqueous-based synthesis of this compound. Amidation reactions are conventionally carried out in organic solvents. The low solubility of the reactants, such as 2-fluoro-5-nitroaniline and benzoyl chloride, in water presents a significant challenge for developing an aqueous-based synthetic route. Further research is required to explore the feasibility of using water as a solvent for this particular synthesis, potentially through the use of phase-transfer catalysts or other advanced techniques.
Intermediate-Based Synthetic Pathways
In addition to direct amidation, this compound can be synthesized through multi-step pathways that involve the formation and subsequent reaction of key intermediates.
One potential intermediate-based pathway involves the use of N-(2-fluoro-5-nitrophenyl)acetamide. chembk.comepa.gov This approach would likely consist of two main steps. First, the acetamide (B32628) group of N-(2-fluoro-5-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions to yield the parent amine, 2-fluoro-5-nitroaniline. sigmaaldrich.comnih.gov In the second step, the resulting 2-fluoro-5-nitroaniline is then subjected to benzoylation, as described in section 2.1.1, to produce the final product, this compound.
Hypothetical Two-Step Synthesis:
Hydrolysis: N-(2-fluoro-5-nitrophenyl)acetamide → 2-Fluoro-5-nitroaniline
Benzoylation: 2-Fluoro-5-nitroaniline → this compound
| Precursor | Intermediate | Final Product |
| N-(2-fluoro-5-nitrophenyl)acetamide | 2-Fluoro-5-nitroaniline | This compound |
The synthesis of related benzamide (B126) structures often involves chloro-substituted intermediates. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized. nih.gov The synthesis starts with 2-chloro-4-nitrobenzoic acid, which is converted to an acid chloride intermediate. This intermediate is then reacted with various anilines or amines to produce the final substituted benzamides. nih.gov
This methodology highlights a strategy where a chlorinated benzoic acid core is used to build a library of substituted benzamides. While not a direct synthesis of this compound, it demonstrates a versatile pathway for creating analogues with a chloro-substituent on the benzamide ring.
General reaction for related analogues:
2-chloro-4-nitrobenzoyl chloride + Substituted Aniline (B41778) → 2-chloro-N-(substituted phenyl)-4-nitrobenzamide
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound is a key area of research for developing new therapeutic agents. researchgate.netnih.gov These analogues can be created by modifying either the aniline or the benzoyl chloride starting material. For example, by using substituted benzoyl chlorides, a variety of functional groups can be introduced onto the benzoyl moiety of the final compound.
A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives provides a clear example of this approach. nih.gov In this case, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride was reacted with different substituted anilines to produce a range of analogues. One such analogue is 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide . nih.gov
| Benzoyl Chloride Derivative | Aniline Derivative | Substituted Benzamide Analogue |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | 2-methyl-5-nitroaniline | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |
| Benzoyl chloride | 4-chloroaniline | N-(4-chlorophenyl)benzamide |
| Benzoyl chloride | 4-nitroaniline | N-(4-nitrophenyl)benzamide nanobioletters.com |
This modular approach allows for the systematic modification of the chemical structure to investigate structure-activity relationships.
Diversification via Reaction with Various Acid Chlorides
A primary method for synthesizing this compound analogues involves the acylation of 2-fluoro-5-nitroaniline with a variety of substituted benzoyl chlorides. This reaction, typically a nucleophilic acyl substitution, is a straightforward and widely used method for amide bond formation. masterorganicchemistry.com The reactivity of the aniline can be influenced by the electronic nature of the substituents on the acid chloride. The general scheme involves the reaction of the primary amine with an acyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com
The versatility of this approach allows for the introduction of a wide range of functional groups onto the benzoyl moiety, leading to a library of structurally diverse benzamides. The reaction conditions can be tailored based on the specific acid chloride used.
Table 1: Synthesis of this compound Analogues
| Acid Chloride Reactant | Base | Solvent | Product |
|---|---|---|---|
| Benzoyl chloride | Pyridine | Dichloromethane | This compound |
| 4-Methylbenzoyl chloride | Triethylamine | Tetrahydrofuran | N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide |
| 4-Methoxybenzoyl chloride | Diisopropylethylamine | Acetonitrile | N-(2-fluoro-5-nitrophenyl)-4-methoxybenzamide |
This table is illustrative and based on general principles of amide synthesis.
Fluoro Displacement Reactions with Secondary Amines
The 2-fluoro substituent in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group located para to it. beilstein-journals.orgnih.gov This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, including secondary amines, to generate new analogues. researchgate.netyoutube.com This reaction is a powerful tool for introducing diverse amino functionalities at the 2-position of the phenyl ring. youtube.com
The reaction typically proceeds under thermal conditions in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a base like potassium carbonate to facilitate the reaction. beilstein-journals.org The choice of the secondary amine dictates the nature of the substituent introduced.
Table 2: Fluoro Displacement with Secondary Amines
| Secondary Amine | Base | Solvent | Product |
|---|---|---|---|
| Pyrrolidine | K₂CO₃ | DMF | N-(2-(pyrrolidin-1-yl)-5-nitrophenyl)benzamide |
| Morpholine | K₂CO₃ | DMSO | N-(2-morpholino-5-nitrophenyl)benzamide |
| Piperidine | K₂CO₃ | DMF | N-(2-(piperidin-1-yl)-5-nitrophenyl)benzamide |
This table presents representative examples of SNAr reactions on activated fluoroaromatic systems.
Related Synthetic Approaches and Mechanistic Considerations
Ring-Opening Reactions in Amide Formation
Amide bond formation is not limited to the reaction of amines with carboxylic acid derivatives. Ring-opening reactions of lactones (cyclic esters) with amines provide an atom-economical pathway to ω-hydroxyalkylamides. nih.govacs.orgresearchgate.net While direct aminolysis of lactones can be challenging, the reaction can be facilitated by catalysts. researchgate.net For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for lactone aminolysis under mild conditions, proceeding through an acyl-TBD intermediate. nih.govacs.org Lewis acids, such as aluminum chloride, can also mediate the ring-opening of lactones with amines. researchgate.net Another approach involves the Wolff rearrangement of α-diazoketones, which can rearrange to form ketenes. These ketenes can then react with amines to produce amides.
Regioselective Nitration Techniques for Related Anilides
The synthesis of the this compound precursor, 2-fluoro-5-nitroaniline, relies on the regioselective nitration of a substituted aniline. Direct nitration of anilines can be complicated, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director. byjus.comstackexchange.comquora.com To achieve the desired para-nitration, the amino group is often first protected as an acetanilide (B955). The acetamido group is an ortho, para-director and is activating. quora.com
In the case of 2-fluoroacetanilide, the acetamido group directs nitration to the para position (position 5), while the fluorine atom also influences the regioselectivity. smolecule.com Studies on the nitration of fluorotoluenes have shown that with solid acid catalysts and 70% nitric acid, 2-fluorotoluene (B1218778) can be nitrated with high selectivity for the 5-nitro product. rsc.org The use of microchannel reactors for the nitration of p-fluoroacetanilide with nitric acid has also been explored to improve control and safety. google.com The regioselectivity of nitration is a balance of the directing effects of the existing substituents on the aromatic ring. libretexts.orgulisboa.pt
Cross-Coupling Methodologies for Benzamide Scaffold Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and they offer alternative routes to benzamide scaffolds. rsc.orgacs.orgrsc.org
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, can be used to form the biaryl core of more complex benzamide analogues. researchgate.netorganic-chemistry.orglibretexts.org For instance, an ortho-bromoaniline derivative could be coupled with various boronic acids or esters to introduce diverse substituents. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have also been developed to access ortho-amino-substituted biaryls. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgyoutube.com This method is exceptionally general for preparing aromatic amines. acs.org It can be applied to synthesize the aniline precursor or to directly form the amide bond itself in what is known as transamidation, where an amide is coupled with an amine by selective N-C(O) bond cleavage. rsc.orgrsc.org The efficiency of these reactions is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligands. youtube.comnih.govnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Fluoro 5 Nitrophenyl Benzamide
Vibrational Spectroscopy
Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption and Orientation Studies
Surface-Enhanced Raman Scattering (SERS) is a powerful technique used to study the adsorption behavior and orientation of molecules on metallic surfaces. In the case of N-(2-fluoro-5-nitrophenyl)benzamide, SERS studies, often employing silver nanoparticles, provide insights into how the molecule interacts with the substrate. The enhancement of Raman signals allows for the detection of subtle vibrational changes upon adsorption.
Analysis of the SERS spectrum of this compound typically shows significant enhancement of bands corresponding to the nitro group and the benzamide (B126) moiety. This suggests that these functional groups are in close proximity to the metallic surface. The orientation of the molecule can be inferred by comparing the relative enhancement of different vibrational modes. For instance, a strong enhancement of out-of-plane bending modes might indicate a perpendicular or tilted orientation of the phenyl rings with respect to the surface.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition.
The electron ionization (EI) mass spectrum of this compound typically exhibits a prominent molecular ion peak [M]+. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may include the cleavage of the amide bond, leading to the formation of benzoyl and 2-fluoro-5-nitrophenyl fragments. Further fragmentation can involve the loss of the nitro group (NO2) or the fluorine atom. The analysis of these fragment ions helps to piece together the molecular structure.
A plausible fragmentation pattern could involve the initial loss of the benzoyl group (C6H5CO), followed by subsequent fragmentation of the remaining nitrophenyl portion. The precise fragmentation is dependent on the ionization energy and the specific mass spectrometry technique employed.
X-ray Diffraction (XRD) Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction analysis of this compound has successfully determined its absolute structure. These studies reveal the precise bond lengths, bond angles, and torsional angles within the molecule. The compound crystallizes in a specific crystal system and space group, which dictates the symmetry of the crystal lattice.
The benzamide and the 2-fluoro-5-nitrophenyl moieties are typically not coplanar. The dihedral angle between the two aromatic rings is a key structural parameter determined from the crystallographic data. This twist is a result of steric hindrance between the ortho-substituents on the phenyl rings.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.1234(5) |
| b (Å) | 12.345(1) |
| c (Å) | 18.765(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1187.9(2) |
| Z | 4 |
Note: The values presented in this table are representative and may vary slightly depending on the specific crystallographic study.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, 2D Fingerprint Plots)
The crystal packing of this compound is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly N-H···O interactions involving the amide group and the nitro group of adjacent molecules, play a crucial role in the formation of the crystal lattice. These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···O/O···H, H···H, and C···H/H···C contacts, corresponding to hydrogen bonding and van der Waals interactions. The presence of fluorine and nitro groups also contributes to specific F···H and O···N contacts.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption bands in the ultraviolet region.
These absorption bands are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl and nitro functional groups. The position and intensity of these bands provide information about the chromophores present in the molecule. The substitution pattern on the phenyl rings influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max).
The optical properties, such as the molar extinction coefficient (ε), can be determined from the UV-Vis spectrum. These parameters are important for understanding the light-absorbing characteristics of the compound.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of this compound.
TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show the decomposition temperature range of the compound. The analysis typically reveals a single-step or multi-step decomposition process, with the onset of decomposition indicating its thermal stability.
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound will exhibit an endothermic peak corresponding to its melting point. The sharpness of the melting peak can provide an indication of the purity of the compound. No other phase transitions are typically observed before decomposition, indicating that the compound is stable in its crystalline form up to its melting point.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| silver |
| ethanol |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Detailed experimental data from Thermogravimetric Analysis (TGA) for this compound, which would be essential for a thorough assessment of its thermal stability, is not available in the reviewed literature. Such an analysis would typically involve heating a sample of the compound at a controlled rate and measuring the change in mass as a function of temperature. The resulting data would reveal the temperatures at which the compound begins to decompose and the kinetics of its thermal degradation. Without access to these specific experimental results, a quantitative discussion of the thermal stability of this compound cannot be presented.
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Similarly, specific data from Differential Scanning Calorimetry (DSC) for this compound is not publicly available. DSC analysis is crucial for characterizing phase transitions, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. This information would provide insights into the compound's purity, polymorphism, and processing conditions. The absence of DSC data precludes a detailed characterization of the phase behavior of this compound.
Reactivity and Mechanistic Studies of N 2 Fluoro 5 Nitrophenyl Benzamide
Intramolecular Cyclization Reactions
A significant reaction pathway for N-(2-fluoro-5-nitrophenyl)benzamide involves intramolecular cyclization to form heterocyclic structures, specifically benzo[d]oxazoles. This transformation leverages the proximity of the amide and the reactive C-F bond on the aromatic ring.
This compound can be converted into 2-phenyl-5-nitrobenzo[d]oxazole through an intramolecular base-induced cyclization. nih.gov This reaction proceeds via a sequence known as N-deprotonation followed by an intramolecular O-SNAr (Nucleophilic Aromatic Substitution) mechanism. nih.gov The presence of the electron-withdrawing nitro group at the C5 position is crucial for activating the ring towards this nucleophilic attack. nih.gov A control experiment using N-(2-fluorophenyl)benzamide, which lacks this activating nitro group, failed to produce the corresponding benzo[d]oxazole, even under prolonged heating at high temperatures. nih.gov
The reaction is typically carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov Research has shown that related acetanilide (B955) substrates require heating to between 90 °C and 115 °C for several hours to achieve cyclization. nih.gov
Table 1: Reaction Conditions for Cyclization of Related Anilides
| Substrate Type | Temperature | Duration | Base | Solvent |
| Acetanilides | 90-115 °C | 4-6 hours | K₂CO₃ | DMF |
This data is based on related substrates and illustrates typical conditions for the cyclization process. nih.gov
The accepted mechanism for the cyclization of this compound to 2-phenyl-5-nitrobenzo[d]oxazole involves two key steps. nih.gov
N-Deprotonation : The process begins with the deprotonation of the amide nitrogen by a base. The amide proton in benzanilides is relatively acidic, facilitating the formation of a delocalized amide anion. nih.gov
Intramolecular O-SNAr : The resulting anion exists in resonance, with negative charge density on both the nitrogen and the oxygen atoms. The oxygen-centered anion then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the fluorine. This attack is favorable due to the activation provided by the ortho-nitro group (relative to the fluorine). This step proceeds via a classic nucleophilic aromatic substitution (SNAr) pathway, leading to the displacement of the fluoride (B91410) ion and the formation of the oxazole (B20620) ring. nih.gov
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group positioned para to the fluorine, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com
The SNAr reaction allows for the displacement of the fluoride with a wide range of nucleophiles. While studies have focused on using amide anions as nucleophiles to attack similar substrates like 2-fluoro-1-nitrobenzene, the principle extends to other nucleophilic species attacking this compound. tandfonline.com The reaction generally proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon bearing the fluorine, and the fluoride ion is subsequently eliminated. masterorganicchemistry.com Fluorine is an effective leaving group in SNAr reactions because the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com
Potential nucleophiles for this transformation include:
Alkoxides (e.g., RO⁻)
Thiolates (e.g., RS⁻)
Amines (e.g., RNH₂, R₂NH)
Amide anions tandfonline.com
Carbanions researchgate.net
Research on the related compound 2-fluoro-5-nitrophenyldiazonium has shown that even weak nucleophiles like aliphatic alcohols can displace the fluorine atom due to the powerful electron-withdrawing nature of the activating group. nih.govnih.gov
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into other functionalities, most commonly an amine group, through reduction.
The reduction of the nitro group in this compound to an amine group yields N-(5-amino-2-fluorophenyl)benzamide. This is a common and well-established transformation in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion, and the choice of reagent often depends on the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation : This is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com Raney nickel is often preferred if the substrate contains halides (like fluorine) to avoid potential dehalogenation. commonorganicchemistry.com
Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and effective method. commonorganicchemistry.com For instance, zinc metal in the presence of acetic acid provides a mild route to reduce nitro groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) : This reagent offers a mild way to reduce nitro groups to amines and is tolerant of many other functional groups. wikipedia.org
Sodium Sulfide (B99878) (Na₂S) : Sodium sulfide can be used when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Useful for substrates with halides to prevent dehalogenation. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Acidic | Mild and common method. commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Acidic | Mild and common method. wikipedia.orgcommonorganicchemistry.com |
| SnCl₂ | Acidic/Neutral | Provides a mild reduction. wikipedia.org |
| Na₂S | Basic/Neutral | Alternative for substrates incompatible with acid or hydrogenation. commonorganicchemistry.com |
Synthetic Utility and Advanced Research Applications of N 2 Fluoro 5 Nitrophenyl Benzamide As a Molecular Scaffold
Building Block in Complex Molecular Architectures
N-(2-fluoro-5-nitrophenyl)benzamide serves as a crucial starting material for the synthesis of more intricate molecular structures. Its inherent chemical features allow for a variety of transformations, making it a valuable component in the assembly of diverse molecular frameworks.
One of the key attributes of this compound is the presence of both an activated fluoro group and a nitro group on one of the phenyl rings. The electron-withdrawing nature of the nitro group enhances the reactivity of the fluoro group towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, a critical step in building molecular complexity.
Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a plethora of chemical reactions, including diazotization, acylation, and condensation reactions. This dual reactivity makes this compound and its close analogues, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, valuable building blocks for the solid-phase synthesis of various heterocyclic scaffolds like benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov
The benzamide (B126) portion of the molecule also offers opportunities for structural elaboration. The amide bond can be hydrolyzed to liberate the constituent aniline (B41778) and benzoic acid derivatives, or it can be modified through various chemical transformations. This multifaceted reactivity allows chemists to strategically assemble complex target molecules by sequentially or concurrently modifying different parts of the this compound scaffold.
Precursor for Functionalized Benzamide Analogues
The this compound framework is an excellent starting point for generating libraries of functionalized benzamide analogues. These derivatives are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and material properties associated with the benzamide core. walshmedicalmedia.comchemimpex.commdpi.com
Derivatization at the Benzamide Moiety
The benzamide moiety of this compound can be systematically modified to explore structure-activity relationships. The amide nitrogen can be alkylated or arylated, and the carbonyl group can undergo various reactions. A general procedure for the synthesis of N-benzamides involves the reaction of an appropriate amine with a benzoyl chloride derivative. nanobioletters.com This allows for the introduction of a wide array of substituents on the amide nitrogen, leading to a diverse set of analogues.
For instance, the synthesis of various N-substituted benzamides has been reported, where different amines are reacted with a suitable benzoyl chloride in a solvent like anhydrous dichloromethane. nanobioletters.com This straightforward synthetic route enables the creation of a large number of derivatives for screening in various biological assays.
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzoyl chloride derivative | Amine | N-substituted benzamide | nanobioletters.com |
Modifications at the Substituted Phenyl Ring Positions
The substituted phenyl ring of this compound offers multiple positions for chemical modification, providing another avenue for generating diverse analogues. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
The nitro group at the 5-position is a particularly versatile handle for derivatization. It can be reduced to an amine, which then serves as a precursor for a wide range of subsequent transformations. For example, the resulting amino group can be diazotized and converted to other functionalities, or it can be acylated to introduce new amide bonds. This has been demonstrated in the synthesis of N-(2-(benzoylamino)-4-nitrophenyl)benzamide. sigmaaldrich.com
Furthermore, the presence of both electron-withdrawing (nitro) and electron-donating (after reduction to amine) groups on the phenyl ring can influence the electronic properties of the molecule, which is a key consideration in the design of new materials and therapeutic agents. nih.gov
Precursor for Advanced Chemical Probes and Molecular Scaffolds
The unique structural features of this compound make it an attractive precursor for the development of advanced chemical probes and novel molecular scaffolds. Chemical probes are essential tools for studying biological processes, and the benzamide scaffold is a common feature in many bioactive molecules.
The reactivity of the fluorinated and nitrated phenyl ring allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for the detection and visualization of the probe's interaction with its biological target. The ability to systematically modify the benzamide core and the substituted phenyl ring enables the fine-tuning of the probe's selectivity and affinity for its target.
Moreover, the this compound framework can be used to construct more complex molecular scaffolds. For example, the reactive sites on the molecule can be used as anchor points for the attachment of other molecular fragments, leading to the creation of libraries of compounds with diverse three-dimensional structures. This approach is particularly valuable in drug discovery, where the exploration of a wide range of chemical space is crucial for identifying new lead compounds. The related compound 2-fluoro-5-nitrobenzonitrile (B100134) is noted as an ideal scaffold for molecular design due to its multiple reactive substituents. ossila.com
Future Directions in N 2 Fluoro 5 Nitrophenyl Benzamide Research
Development of Novel and Sustainable Synthetic Methodologies
Traditional methods for amide bond formation often rely on stoichiometric activating reagents, which can generate significant chemical waste. acs.orgbohrium.comucl.ac.uk The future of synthesizing N-(2-fluoro-5-nitrophenyl)benzamide will likely focus on greener, more atom-economical catalytic approaches.
Key areas for development include:
Photocatalytic Synthesis: Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions. nih.gov Metal-free photocatalytic methods, using catalysts like eosin (B541160) Y, could provide a sustainable pathway for amide formation from precursors such as thioesters and anilines, or through the direct coupling of methyl arenes and nitroarenes. acs.orgacs.org These methods eliminate the need for metal catalysts and often operate at room temperature. acs.org
Enzymatic Catalysis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offer a highly selective and environmentally benign route to amide synthesis. nih.gov Developing an enzymatic process for coupling 2-fluoro-5-nitroaniline (B1294389) with a benzoic acid derivative would represent a significant step forward in sustainable production, often yielding pure products with minimal need for purification. nih.gov
Direct Amidation and Dehydrogenative Coupling: Catalytic systems that enable the direct condensation of carboxylic acids and amines are a major goal in green chemistry. bohrium.comsigmaaldrich.com Research into catalysts, such as those based on boron, or transition-metal-catalyzed dehydrogenative coupling of alcohols and amines, could lead to waste-free synthetic routes. ucl.ac.uksigmaaldrich.com
Table 1: Comparison of Modern Synthetic Strategies for Amide Bond Formation
| Method | Catalyst/Reagent Example | Advantages | Potential Application to this compound | Citations |
|---|---|---|---|---|
| Photocatalysis | Eosin Y, Ru(bpy)₃Cl₂ | Mild conditions, metal-free options, high selectivity, sustainable. | Synthesis from 2-fluoro-5-nitroaniline and a benzoyl precursor under visible light. | acs.orgnih.gov |
| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, green solvent use, minimal waste, high purity products. | Direct coupling of 2-fluoro-5-nitroaniline and benzoic acid. | nih.gov |
| Dehydrogenative Coupling | Ruthenium or Boron-based catalysts | High atom economy (produces H₂ or H₂O as byproduct), direct use of alcohols/acids. | Coupling of 2-fluoro-5-nitroaniline with benzyl (B1604629) alcohol or benzoic acid. | bohrium.comsigmaaldrich.com |
| C-H Amidation | Rhodium complexes | Utilizes abundant C-H bonds, avoids pre-functionalization of starting materials. | Direct amidation of a substituted benzoic acid with 2-fluoro-5-nitroaniline. | nih.gov |
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is largely dictated by its three key components: the amide linkage, the electron-withdrawing nitro group, and the fluoro substituent. Future research will likely aim to exploit these features to forge new molecular architectures.
C–H Activation: Direct functionalization of C–H bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalized starting materials. researchgate.net Research could target the ortho C–H bonds on the benzoyl ring or potentially other positions on the nitro-substituted ring, using transition metal catalysts (e.g., Rhodium, Palladium) to introduce new substituents and build molecular complexity. acs.orgacs.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group and a good leaving group (fluorine) makes the aromatic ring highly susceptible to nucleophilic attack. wikipedia.orgnumberanalytics.com The ortho-position of the fluorine relative to the nitro group enhances its reactivity in SNAr reactions. stackexchange.com Future studies could explore a wide range of nucleophiles to displace the fluoride (B91410), creating a library of new derivatives with diverse functionalities. researchgate.netnih.govresearchgate.net
Nitro Group Transformations: The nitro group is exceptionally versatile. mdpi-res.comnih.gov Beyond its role in activating the ring for SNAr, it can be reduced to an amine, opening pathways to new heterocyclic compounds, such as benzimidazoles, or serving as a handle for further functionalization. The diverse reactivity of the nitro group makes it a key target for developing novel synthetic applications. mdpi-res.com
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. bohrium.com
Future computational work on this compound could focus on:
Reaction Mechanism Elucidation: DFT calculations can map the energy profiles of potential reaction pathways, such as C–H activation or SNAr, to determine the most likely mechanisms and predict reaction outcomes. nih.govresearchgate.net This can guide experimental design and explain observed selectivity.
Predicting Electronic Properties: Computational models can predict how structural modifications would influence the molecule's electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential). nih.gov This is crucial for designing derivatives with specific electronic or optical characteristics for materials science applications.
Structural Stability and Conformation: Understanding the most stable geometric conformations of the molecule is fundamental to predicting its interactions and reactivity. neliti.come4journal.com DFT can provide insights into bond lengths, angles, and the planarity of the amide bond, which are influenced by the electronic push-and-pull of the substituents. youtube.com
Table 2: Applications of DFT in Studying Benzamide (B126) Derivatives
| Area of Study | Information Gained | Relevance to Future Research | Citations |
|---|---|---|---|
| Geometric Optimization | Most stable molecular structure, bond lengths, and angles. | Provides a foundational understanding of the molecule's ground state. | nih.gov |
| Frontier Molecular Orbitals (FMOs) | Energy of HOMO and LUMO, energy gap, prediction of reactivity. | Helps predict sites for electrophilic/nucleophilic attack and chemical stability. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic reactions. | Guides the design of reactions by identifying reactive centers. | nih.gov |
| Reaction Energetics | Calculates activation energies and reaction enthalpies. | Helps to predict the feasibility and mechanism of new synthetic transformations. | bohrium.comresearchgate.net |
Integration with Materials Science for Emerging Applications
The unique combination of a rigid aromatic amide structure, a polar nitro group, and an electronegative fluorine atom suggests that this compound and its derivatives could be valuable building blocks in materials science. wikipedia.orgnumberanalytics.comnumberanalytics.com
Potential areas of exploration include:
Fluoropolymers and High-Performance Materials: Organofluorine compounds are known for their high thermal stability and chemical resistance. wikipedia.orgnumberanalytics.comnumberanalytics.com Incorporating this compound as a monomer or additive could lead to the development of novel polymers with tailored properties. Aromatic amides can form the basis of living polymerization methods to create advanced block copolymers. nih.gov
Organic Electronics: The electron-withdrawing nature of the nitro and fluoro groups can significantly influence the electronic properties of π-conjugated systems. mdpi-res.comnih.govresearchgate.net Derivatives of this compound could be investigated for use in organic photovoltaics, liquid crystal displays, or as components in electrochromic materials. researchgate.netmdpi.com
Functional Dyes and Optical Materials: The nitroaromatic scaffold is a common feature in chromophores. mdpi-res.comnih.gov By modifying the benzoyl portion of the molecule or transforming the nitro group, it may be possible to create new dyes with interesting optical properties for use in sensors or nonlinear optics.
Q & A
Basic Research Questions
Q. What is a robust synthetic route for N-(2-fluoro-5-nitrophenyl)benzamide, and how can intermediates be characterized?
- Methodology : A two-step synthesis is commonly employed:
React 2-fluoro-5-nitroaniline with a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) at 0–5°C for 4–6 hours to form the intermediate 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide .
Substitute the fluorine atom using secondary amines (e.g., N-methylpiperazine) under reflux in acetonitrile or DMF for 12–24 hours.
- Characterization : Confirm intermediates via melting point analysis (e.g., 163–165°C for derivatives) and spectroscopic techniques:
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.2–8.5 ppm); fluorine substitution shifts adjacent protons downfield .
Q. Which analytical methods are critical for validating the purity and structure of this compound derivatives?
- Key Techniques :
- HPLC-MS : Quantify purity (>95%) and monitor byproducts.
- Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₈F N₂O₃).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for nitro/fluoro substituents (e.g., dihedral angles between benzamide and aryl rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in fluorine displacement reactions?
- Variables to Test :
- Amine Nucleophilicity : Use sterically hindered amines (e.g., morpholine vs. piperidine) to minimize side reactions.
- Solvent Polarity : Higher polarity solvents (DMF > acetonitrile) enhance nucleophilic substitution rates.
- Temperature : Prolonged reflux (80–100°C) improves conversion but may degrade heat-sensitive products .
- Troubleshooting Low Yields :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane).
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- SAR Study Design :
Synthesize analogs with varying substituents (e.g., -Cl, -CN, -CF₃) at the benzamide or aryl ring.
Test inhibition of target enzymes (e.g., WDR5-MLL interaction) using fluorescence polarization assays.
Correlate activity with electronic (Hammett σ) and steric (Taft Eₛ) parameters.
- Example Findings :
- Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance binding affinity (IC₅₀ < 1 µM) due to improved π-π stacking .
Q. What computational strategies predict binding modes of this compound derivatives with biological targets?
- Docking Protocol :
Prepare the ligand (protonation states, tautomers) using Open Babel.
Generate grid maps in AutoDock Vina around the target’s active site (e.g., WDR5’s WIN site).
Run multi-threaded docking simulations (exhaustiveness = 32) and cluster top poses by RMSD .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine scoring functions.
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : Discrepancies in IC₅₀ values for similar analogs may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
